molecular formula C21H22N2O4 B2795905 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide CAS No. 851403-36-6

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide

Cat. No. B2795905
CAS RN: 851403-36-6
M. Wt: 366.417
InChI Key: YUUKLFUMEVRBMJ-UHFFFAOYSA-N
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Description

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide, also known as DMQX, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMQX is a non-competitive antagonist of the ionotropic glutamate receptor, which plays a crucial role in the brain's excitatory neurotransmission.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Quinoline derivatives, including those similar to the compound , have been extensively studied for their unique structural properties and synthesis methods. For instance, the study on Different Spatial Orientations of Amide Derivatives on Anion Coordination by Kalita and Baruah (2010) explores the geometric configurations of quinoline derivatives in coordination compounds, highlighting their potential in designing molecules with specific spatial orientations for targeted chemical interactions (Kalita & Baruah, 2010). This research underscores the adaptability of quinoline derivatives in forming complex structures, which could be pivotal for developing new materials or catalysts.

Pharmacological Potentials

Another area of interest is the pharmacological application of quinoline derivatives. For example, the synthesis and activity study of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) and its metabolites by Baba et al. (1998) delve into the anti-inflammatory effects of such compounds in disease models, suggesting their potential as disease-modifying antirheumatic drugs (DMARDs) (Baba, Makino, Ohta, & Sohda, 1998). This research indicates that quinoline derivatives could be explored further for therapeutic purposes, especially in treating chronic conditions such as rheumatoid arthritis.

Anticancer and Antiviral Research

Quinoline derivatives have also shown promise in anticancer and antiviral research. The study on Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives by Chen et al. (2013) highlights the potent antiproliferative activity of certain quinoline derivatives against various human cancer cell lines, including nasopharyngeal carcinoma (Chen, Chen, Lin, Peng, Juang, & Wang, 2013). This suggests that further exploration into the synthesis and modification of quinoline derivatives could lead to the development of novel anticancer agents.

properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-26-17-8-9-18(27-2)20-16(17)13-15(21(25)23-20)10-11-22-19(24)12-14-6-4-3-5-7-14/h3-9,13H,10-12H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUKLFUMEVRBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide

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